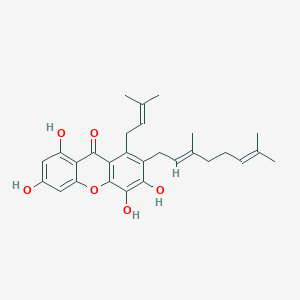

Garciniaxanthone E

Übersicht

Beschreibung

Molecular Structure Analysis

Garciniaxanthone E has a molecular weight of 464.55 and its formula is C28H32O6 . The molecule contains a total of 68 bonds. There are 36 non-H bonds, 16 multiple bonds, 7 rotatable bonds, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 ketone (aromatic), 4 aromatic hydroxyls, and 1 ether (aromatic) .Physical and Chemical Properties Analysis

This compound has a molecular weight of 464.55 and its formula is C28H32O6 . Further physical and chemical properties such as melting point, boiling point, lower and upper explosion limit, flammability limit, partition coefficient n-octanol/water, and density are not available in the current resources .Wissenschaftliche Forschungsanwendungen

Garciniaxanthone E: Eine vielseitige Verbindung

This compound, eine Verbindung, die aus der Frucht der Garcinia mangostana isoliert wurde, hat in der wissenschaftlichen Forschung eine Reihe vielversprechender Anwendungen gezeigt. Nachfolgend finden Sie eine umfassende Analyse von sechs einzigartigen Anwendungen, die jeweils in einem eigenen Abschnitt detailliert beschrieben werden.

Zytotoxische Wirkung: This compound hat eine moderate zytotoxische Wirkung gegen verschiedene Krebszelllinien gezeigt, darunter MCF-7 (Brustkrebs), A549 (Lungenkrebs) und HCT-116 (Dickdarmkrebs). Die Fähigkeit der Verbindung, das Wachstum dieser Zellen zu hemmen, deutet auf eine mögliche Verwendung als Therapeutikum bei der Krebsbehandlung hin .

Alpha-Amylase-Hemmung: Die Verbindung hat auch eine Alpha-Amylase-hemmende Aktivität gezeigt, die bei der Behandlung von postprandialer Hyperglykämie hilfreich sein könnte - einem Zustand, der durch erhöhte Blutzuckerspiegel nach einer Mahlzeit gekennzeichnet ist. Dies deutet auf eine mögliche Rolle von this compound bei der Entwicklung von funktionellen Lebensmitteln oder Nahrungsergänzungsmitteln für die Diabetes-Behandlung hin .

Antioxidative Wirkung: Xanthonderivate, einschließlich this compound, sind bekannt für ihre antioxidativen Eigenschaften. Diese Verbindungen können freie Radikale neutralisieren, wodurch möglicherweise oxidativer Stress reduziert und damit verbundene Krankheiten verhindert werden .

Entzündungshemmende Wirkungen: Die entzündungshemmenden Wirkungen von this compound sind ein weiterer interessanter Bereich. Durch die Modulation entzündungsfördernder Signalwege könnte diese Verbindung zur Behandlung chronisch-entzündlicher Erkrankungen beitragen .

Apoptoseinduktion in Krebszellen: Forschungen haben gezeigt, dass this compound die Apoptose oder den programmierten Zelltod in Krebszellen induzieren kann. Dieser Mechanismus ist entscheidend für die Eliminierung von Krebszellen und die Verhinderung des Tumorwachstums .

Erläuterung des Antikrebsmechanismus: Obwohl die Antikrebsmechanismen von this compound nicht vollständig verstanden sind, zielt die laufende Forschung darauf ab, zu klären, wie diese Verbindung mit zellulären Signalwegen interagiert, um ihre Wirkung auszuüben. Das Verständnis dieser Mechanismen könnte zur Entwicklung neuer Krebstherapien führen .

Wirkmechanismus

Target of Action

Garciniaxanthone E, a xanthone compound, has been found to significantly enhance cellular nerve growth factor (NGF)-mediated neurite outgrowth in PC12D cells . It is also predicted to bind and inhibit pro-inflammatory proteins that trigger cytokine storms, such as NFKB1 and PTGS2 .

Mode of Action

The interaction of this compound with its targets leads to a variety of changes. For instance, it enhances the NGF-mediated neurite outgrowth in PC12D cells . This suggests that this compound may play a role in promoting nerve growth and development.

Biochemical Pathways

This compound is involved in the mitochondrial pathway of apoptosis . It can induce apoptosis in HepG2 cells and enhance the expression of cleaved caspase-8, caspase-9, and caspase-3 . It can also increase the Bax level and concurrently reduce the overexpression of Bcl-2, Bcl-XL, Mcl-1, and surviving in HepG2 cells . Moreover, it can inhibit cell migration of HepG2 cells by inhibiting the expressions of MMP-7 and MMP-9 .

Pharmacokinetics

The related xanthone compounds have been reported to possess several biological activities, such as antibacterial activity, antimalarial activity, cytotoxicity, and inhibition of cyclooxygenase and prostaglandin e2 .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis in HepG2 cells, enhancement of the expression of cleaved caspase-8, caspase-9, and caspase-3, increase in the Bax level, reduction in the overexpression of Bcl-2, Bcl-XL, Mcl-1, and surviving in HepG2 cells, and inhibition of cell migration of HepG2 cells .

Biochemische Analyse

Biochemical Properties

Garciniaxanthone E has been reported to interact with various biomolecules, particularly in the context of cancer cells . It has been found to interact with proteins involved in apoptosis, such as caspases and Bcl-2 family proteins .

Cellular Effects

This compound has been shown to have significant effects on cellular processes, particularly in cancer cells. It can induce apoptosis in HepG2 cells, a type of liver cancer cell . This involves influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It can increase the level of pro-apoptotic proteins like Bax and reduce the overexpression of anti-apoptotic proteins like Bcl-2, Bcl-XL, Mcl-1, and surviving in HepG2 cells .

Temporal Effects in Laboratory Settings

The effects of this compound on cellular function have been observed over time in laboratory settings

Eigenschaften

IUPAC Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,4,6,8-tetrahydroxy-1-(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O6/c1-15(2)7-6-8-17(5)10-12-20-19(11-9-16(3)4)23-26(32)24-21(30)13-18(29)14-22(24)34-28(23)27(33)25(20)31/h7,9-10,13-14,29-31,33H,6,8,11-12H2,1-5H3/b17-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKFTRQHPIQVNO-LICLKQGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C2=C(C(=C1O)O)OC3=CC(=CC(=C3C2=O)O)O)CC=C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C2=C(C(=C1O)O)OC3=CC(=CC(=C3C2=O)O)O)CC=C(C)C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

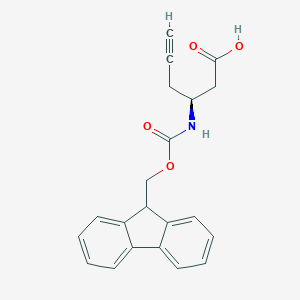

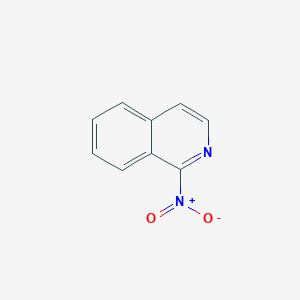

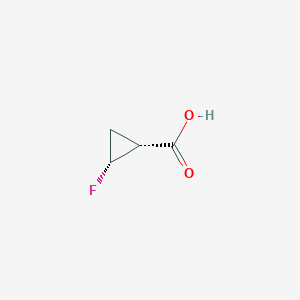

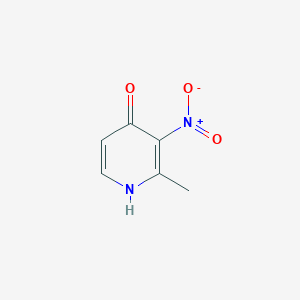

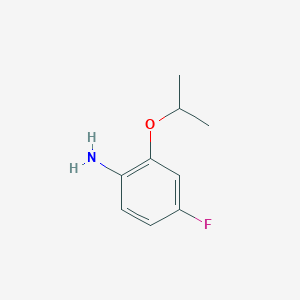

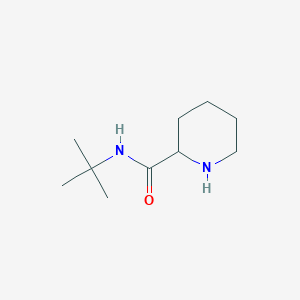

Retrosynthesis Analysis

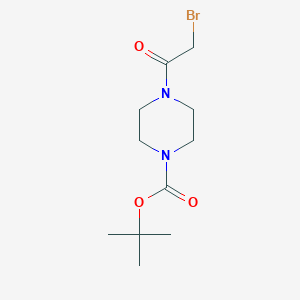

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Garciniaxanthone E's activity in neuronal cells?

A1: this compound has demonstrated the ability to enhance nerve growth factor (NGF)-mediated neurite outgrowth in PC12D cells. [] This finding suggests that this compound might possess neurotrophic properties, potentially contributing to neuronal survival, growth, and differentiation. This characteristic makes it a compound of interest for further research in the context of neurodegenerative diseases.

Q2: How does the structure of this compound compare to other prenylated xanthones isolated from Garcinia xanthochymus, and how does this relate to their bioactivity?

A2: this compound, a prenylated xanthone, was found alongside another structurally similar compound, 1,3,5,6-tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone, in the wood of Garcinia xanthochymus. [] Both compounds share a xanthone core structure but differ in the number and position of prenyl substituents. Interestingly, both compounds exhibited neurotrophic activity in PC12D cells, albeit at different concentrations. [] This observation hints at a possible structure-activity relationship, where the prenyl groups might play a role in their bioactivity. Further studies investigating the impact of different prenylation patterns on neurotrophic activity could provide valuable insights.

Q3: What other bioactive compounds have been identified in Garcinia xanthochymus, and what are their potential applications?

A3: Besides this compound, several other bioactive compounds have been identified in different parts of the Garcinia xanthochymus plant. For instance, the twig bark yielded three new hydroxylated xanthones with prenyl or geranyl substituents, along with other known xanthones and 6-prenylapigenin. [] These compounds demonstrated moderate cytotoxicities against specific cancer cell lines. Additionally, research on the fruits, leaves, and stem bark revealed a diverse array of compounds, including hydroxycitric acid derivatives, biflavonoids, xanthones, and polyisoprenylated benzophenones. [] Some of these compounds, like fukugiside, have shown antiproliferative effects and induced cell cycle arrest and apoptosis in cancer cells. [] These findings highlight the rich chemical diversity and potential therapeutic applications of compounds derived from Garcinia xanthochymus.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine](/img/structure/B170345.png)

![1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B170347.png)

![2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B170362.png)

![2-[3-(4-Chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-acetic acid, methyl ester](/img/structure/B170370.png)

![[4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B170372.png)